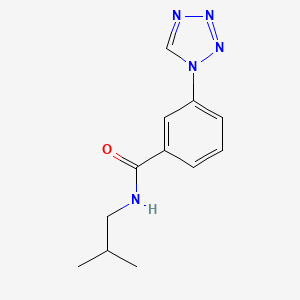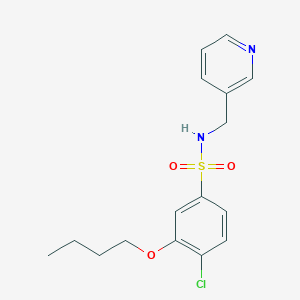![molecular formula C28H26ClN3O B5127897 8-chloro-2-phenyl-N'-[1-(4-propylphenyl)propylidene]-4-quinolinecarbohydrazide](/img/structure/B5127897.png)
8-chloro-2-phenyl-N'-[1-(4-propylphenyl)propylidene]-4-quinolinecarbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-chloro-2-phenyl-N'-[1-(4-propylphenyl)propylidene]-4-quinolinecarbohydrazide, also known as CPHCQ, is a synthetic compound with potential biological activity. It belongs to the class of quinoline derivatives and has been the subject of scientific research due to its promising pharmacological properties.
作用機序
The mechanism of action of 8-chloro-2-phenyl-N'-[1-(4-propylphenyl)propylidene]-4-quinolinecarbohydrazide is not fully understood, but it is believed to act by inhibiting various signaling pathways involved in disease progression. It has been shown to modulate the expression of genes involved in apoptosis, cell cycle regulation, and angiogenesis. Additionally, this compound has been found to activate the AMPK pathway, which plays a crucial role in regulating cellular energy metabolism.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects on the body. Studies have shown that it can reduce oxidative stress and inflammation, which are associated with various diseases. It has also been found to regulate glucose metabolism and insulin sensitivity, which may have implications for the treatment of diabetes. Additionally, this compound has been shown to have neuroprotective properties by reducing neuronal damage and improving cognitive function.
実験室実験の利点と制限
One of the advantages of using 8-chloro-2-phenyl-N'-[1-(4-propylphenyl)propylidene]-4-quinolinecarbohydrazide in lab experiments is its potential as a therapeutic agent for various diseases. Its ability to modulate signaling pathways and regulate cellular metabolism makes it a promising candidate for drug development. However, this compound has some limitations in lab experiments, including its low solubility and stability in aqueous solutions, which may affect its bioavailability and efficacy.
将来の方向性
There are several future directions for the study of 8-chloro-2-phenyl-N'-[1-(4-propylphenyl)propylidene]-4-quinolinecarbohydrazide. One area of research is the development of more effective synthesis methods to improve the yield and purity of the compound. Another direction is the investigation of this compound's potential as a therapeutic agent in other diseases, such as cardiovascular and autoimmune disorders. Additionally, future studies could focus on the optimization of this compound's pharmacokinetic and pharmacodynamic properties to improve its efficacy and reduce potential side effects.
合成法
8-chloro-2-phenyl-N'-[1-(4-propylphenyl)propylidene]-4-quinolinecarbohydrazide can be synthesized through a multistep process that involves the reaction of 8-chloro-2-phenylquinoline-4-carbaldehyde with propylphenylhydrazine and propionaldehyde. The resulting product is then subjected to a condensation reaction with 4-propylbenzaldehyde to yield this compound.
科学的研究の応用
8-chloro-2-phenyl-N'-[1-(4-propylphenyl)propylidene]-4-quinolinecarbohydrazide has been studied for its potential use as a therapeutic agent in various diseases, including cancer, diabetes, and neurodegenerative disorders. Studies have shown that this compound exhibits anticancer activity by inducing apoptosis and inhibiting the growth of cancer cells. It has also been found to have antidiabetic effects by regulating glucose metabolism and insulin sensitivity. Additionally, this compound has shown neuroprotective properties by reducing oxidative stress and inflammation in the brain.
特性
IUPAC Name |
8-chloro-2-phenyl-N-[(Z)-1-(4-propylphenyl)propylideneamino]quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26ClN3O/c1-3-9-19-14-16-21(17-15-19)25(4-2)31-32-28(33)23-18-26(20-10-6-5-7-11-20)30-27-22(23)12-8-13-24(27)29/h5-8,10-18H,3-4,9H2,1-2H3,(H,32,33)/b31-25- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRKKZAGPOCEGDQ-GDWJVWIDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=NNC(=O)C2=CC(=NC3=C2C=CC=C3Cl)C4=CC=CC=C4)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=CC=C(C=C1)/C(=N\NC(=O)C2=CC(=NC3=C2C=CC=C3Cl)C4=CC=CC=C4)/CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,4-dichloro-N-({[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)benzamide](/img/structure/B5127821.png)

![N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide](/img/structure/B5127829.png)
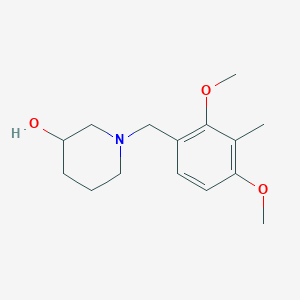
methanol](/img/structure/B5127849.png)


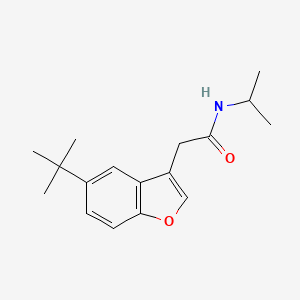
![N-[5-(aminocarbonyl)-2-chlorophenyl]-2-thiophenecarboxamide](/img/structure/B5127876.png)
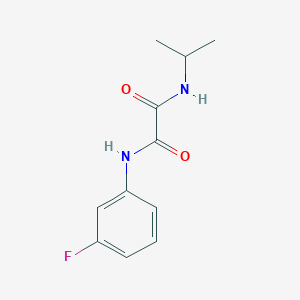

![1-(2-chlorobenzyl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5127900.png)
